2,6-Dimethyl-2,4,6-octatriene

Vue d'ensemble

Description

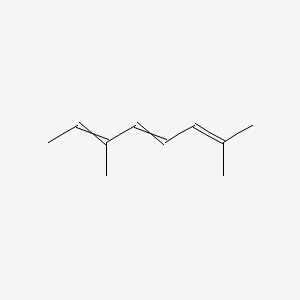

2,6-Dimethyl-2,4,6-octatriene, also known as allo-ocimene, is an organic compound with the molecular formula C10H16. It is a clear, almost colorless liquid with a sweet, floral, and herbal odor. This compound is a type of ocimene, which is a group of isomeric hydrocarbons found in various essential oils. It is commonly used in the fragrance industry due to its pleasant aroma .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,6-Dimethyl-2,4,6-octatriene can be synthesized through the flash pyrolysis or photochemical isomerization of α-pinene . The process involves heating α-pinene to high temperatures, causing it to break down and rearrange into the desired product. Another method involves the reaction of linalool in the presence of Amberlyst-15 resin .

Industrial Production Methods: In industrial settings, the compound is often produced by fractional distillation. The process involves repeatedly distilling the compound through an efficient column at reduced pressure (15 mmHg) and stabilizing it with approximately 0.1% hydroquinone to prevent polymerization .

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Dimethyl-2,4,6-octatriene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: It can be reduced to form saturated hydrocarbons.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

Substitution: Halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly used reagents.

Major Products Formed:

Oxidation: Epoxides and alcohols.

Reduction: Saturated hydrocarbons such as 2,6-dimethyloctane.

Substitution: Halogenated derivatives and other substituted products.

Applications De Recherche Scientifique

Chemistry

- Synthesis of Organic Compounds :

- 2,6-Dimethyl-2,4,6-octatriene serves as a precursor in synthesizing various organic compounds. Its unique conjugated triene structure allows it to participate in Diels–Alder reactions as a diene.

- Reactions :

- Oxidation : Can form epoxides and alcohols.

- Reduction : Converts to saturated hydrocarbons.

- Substitution : Undergoes electrophilic and nucleophilic substitution reactions.

Biology

- Role as a Semiochemical :

-

Induction of Defense Mechanisms :

- Research indicates that exposure to allo-ocimene can activate defense-related genes in plants such as Arabidopsis thaliana, enhancing resistance to pathogens like Botrytis cinerea .

-

Antimicrobial Properties :

- In vitro studies have demonstrated that allo-ocimene exhibits antimicrobial activity against various pathogens, including Escherichia coli and Candida albicans. This suggests potential applications in natural preservatives and therapeutic formulations.

Medicine

- Therapeutic Potential :

- Ongoing research is exploring the compound's anti-inflammatory and antimicrobial properties, which could lead to new therapeutic agents for treating infections and inflammatory conditions.

Fragrance Industry

- Use in Perfumes and Essential Oils :

Study 1: Plant Defense Activation

A study conducted on Arabidopsis thaliana revealed that exposure to allo-ocimene leads to the activation of multiple defense genes. This activation correlates with increased resistance to fungal pathogens, highlighting its potential use in agricultural biopesticides.

Study 2: Antimicrobial Efficacy

In laboratory settings, allo-ocimene demonstrated significant antimicrobial effects against common bacterial and fungal strains. This suggests its viability as a natural preservative in food products or as an active ingredient in topical formulations for skin infections.

Mécanisme D'action

The mechanism of action of 2,6-Dimethyl-2,4,6-octatriene involves its interaction with various molecular targets and pathways. As a semiochemical, it binds to specific receptors in organisms, triggering a biological response. In the case of its antimicrobial properties, the compound disrupts the cell membrane of microorganisms, leading to cell death .

Comparaison Avec Des Composés Similaires

2,6-Dimethyl-2,4,6-octatriene is unique due to its specific structure and properties. Similar compounds include:

Ocimene: A group of isomeric hydrocarbons with similar structures but different configurations.

Myrcene: Another terpene with a similar molecular formula but different structural arrangement.

Limonene: A terpene with a similar molecular weight but distinct citrus odor.

Compared to these compounds, this compound stands out for its sweet, floral aroma and its role as a semiochemical .

Activité Biologique

Overview

2,6-Dimethyl-2,4,6-octatriene, commonly known as alloocimene, is a naturally occurring organic compound with the molecular formula C₁₀H₁₆. It is characterized by its unique conjugated triene structure, which contributes to its biological activity and potential applications in various fields, particularly in plant defense mechanisms. This article explores the biological activity of alloocimene, focusing on its roles in plant defense, antimicrobial properties, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₆

- Molecular Weight : 136.23 g/mol

- Structure : Features a conjugated triene system that allows for significant chemical reactivity.

Sources

Alloocimene is found in various plants, including:

- Camellia sinensis (tea leaves)

- Angelica gigas (Angelica root)

- Fissistigma maclurei Merr.

- Curcuma amada (mango ginger)

- Psidium guajava (guava)

Plant Defense Mechanism

Research indicates that this compound plays a crucial role in plant defense against herbivores and pathogens. Its production is often triggered by mechanical damage or pathogen attack. The compound activates defense genes in plants such as Arabidopsis thaliana, enhancing resistance to pathogens like Botrytis cinerea .

Mechanism of Action :

- Thermal Isomerization : Alloocimene undergoes thermal isomerization at elevated temperatures (663–723 K in gas phase; 723–823 K in liquid phase), which may enhance its effectiveness as a deterrent against pests .

- Semiochemical Role : It acts as a semiochemical involved in chemical communication between organisms, influencing behavior and physiological responses .

Antimicrobial Properties

There is evidence suggesting that alloocimene exhibits antimicrobial and antifungal properties. Studies have shown its effectiveness against various microbial strains; however, the specific mechanisms are still under investigation. The compound's unique structure may contribute to its ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Study 1: Induction of Defense Genes

A study conducted on Arabidopsis thaliana demonstrated that exposure to alloocimene leads to the activation of several defense-related genes. This activation was correlated with increased resistance to Botrytis cinerea, indicating the compound's role in enhancing plant immunity .

Study 2: Antimicrobial Effects

In vitro tests have shown that alloocimene possesses significant antimicrobial activity against common pathogens. For instance, it exhibited inhibitory effects on bacterial strains such as Escherichia coli and fungal strains like Candida albicans, suggesting potential applications in natural preservative formulations .

Applications

| Field | Application |

|---|---|

| Agriculture | Used as a natural pesticide due to its plant defense properties |

| Pharmaceuticals | Investigated for potential therapeutic effects including antimicrobial activity |

| Fragrance Industry | Commonly used for its pleasant aroma in perfumes and essential oils |

Propriétés

Numéro CAS |

673-84-7 |

|---|---|

Formule moléculaire |

C10H16 |

Poids moléculaire |

136.23 g/mol |

Nom IUPAC |

2,6-dimethylocta-2,4,6-triene |

InChI |

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-8H,1-4H3 |

Clé InChI |

GQVMHMFBVWSSPF-UHFFFAOYSA-N |

SMILES |

CC=C(C)C=CC=C(C)C |

SMILES isomérique |

C/C=C(\C)/C=C/C=C(C)C |

SMILES canonique |

CC=C(C)C=CC=C(C)C |

Apparence |

Solid powder |

Point d'ébullition |

188.0 °C |

melting_point |

-28.0 °C |

Key on ui other cas no. |

3016-19-1 673-84-7 7216-56-0 |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

allo-ocimene alloocimene alloocimene, (E,E)-isomer alloocimene, (E,Z)-isomer alloocimene, (Z,Z)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of alloocimene?

A1: Alloocimene has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.

Q2: Are there any characteristic spectroscopic features of alloocimene?

A2: Yes, alloocimene displays characteristic peaks in its infrared (IR) and ultraviolet-visible (UV-Vis) spectra. In the IR spectrum, strong absorptions are observed for C=C stretching vibrations. UV-Vis spectroscopy reveals characteristic peaks related to the conjugated triene system, with maximum absorbance (λmax) values typically observed in the range of 265-285 nm. []

Q3: How can I distinguish between cis and trans isomers of alloocimene using spectroscopic methods?

A3: Infrared (IR) spectroscopy can differentiate between cis and trans alloocimene isomers based on specific frequency shifts arising from steric hindrance. This concept, termed "rehybridization", helps predict these shifts. []

Q4: Is alloocimene stable under ambient conditions?

A4: Alloocimene can undergo oxidation by atmospheric oxygen, leading to the formation of polymeric peroxides. These peroxides can further rearrange thermally into various products, including epoxides, aldehydes, and ketones. [, ]

Q5: How does light exposure affect alloocimene's stability?

A5: Light, particularly in the presence of oxygen, can degrade alloocimene. For example, in essential oils containing alloocimene, light exposure leads to a decrease in its concentration. This degradation can involve isomerization and oxidation reactions. []

Q6: What is a notable property of polyalloocimene, a polymer derived from alloocimene?

A6: Polyalloocimene, synthesized via redox emulsion polymerization, exhibits a subzero glass transition temperature of −17 °C, making it a promising material for applications requiring flexibility at low temperatures. []

Q7: Can alloocimene participate in Diels-Alder reactions?

A7: Yes, as a conjugated triene, alloocimene can act as a diene in Diels-Alder reactions with various dienophiles, including maleic anhydride and acrylic aldehydes. [, , ]

Q8: Are there any applications of alloocimene in polymer chemistry?

A8: Alloocimene can be copolymerized with other monomers like isobutylene to create thermoplastic elastomers (TPEs). These copolymers exhibit desirable properties such as rubbery elasticity and the ability to be cured, making them potential alternatives for halogenated rubbers. [, ]

Q9: Have any computational studies been conducted on alloocimene?

A9: Yes, Density Functional Theory (DFT) calculations have been employed to determine the ground-state optimized structure of alloocimene. []

Q10: How can the stability of alloocimene be enhanced in formulations?

A10: Protecting alloocimene from light, oxygen, and high temperatures can improve its stability in formulations. Utilizing antioxidants and appropriate packaging materials can minimize degradation.

Q11: Is alloocimene considered biocompatible?

A11: While limited data is available on the biocompatibility of alloocimene itself, research on poly(alloocimene-b-isobutylene-b-alloocimene) suggests potential biocompatibility. Cell culture studies indicated that electrospun fiber mats made from this polymer were non-cytotoxic. []

Q12: What analytical techniques are commonly employed to study alloocimene?

A12: Gas chromatography-mass spectrometry (GC-MS) is widely used for the identification and quantification of alloocimene in complex mixtures, such as essential oils and plant extracts.

Q13: What are some databases or resources for finding information on alloocimene?

A13: Databases like PubChem, ChemSpider, and the NIST Chemistry WebBook provide information on alloocimene's physicochemical properties, spectra, and safety data.

Q14: What is the primary source of alloocimene?

A14: Alloocimene is naturally found in various plant species, particularly in their essential oils. It contributes to the characteristic aroma and flavor profiles of these plants. [, , ]

Q15: What role does alloocimene play in attracting insects to certain plants?

A15: Some insects, like the cashew pest Pseudotheraptus wayi, are attracted to alloocimene present in the volatile emissions of their host plants. This suggests that alloocimene can act as a kairomone, a chemical signal that benefits the receiver (the insect in this case). []

Q16: How does alloocimene impact the aroma profile of plants and essential oils?

A16: Alloocimene contributes to a fresh, citrusy, and slightly woody aroma in plants and essential oils. Its presence can significantly influence the overall olfactory profile of these natural products. [, , ]

Q17: Are there any known applications of alloocimene in traditional medicine?

A17: While alloocimene itself might not be directly used, plants containing it have been traditionally employed for various medicinal purposes. Further research is needed to determine if alloocimene contributes to any of these traditional uses. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.